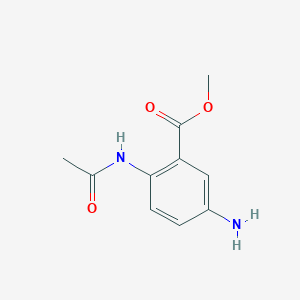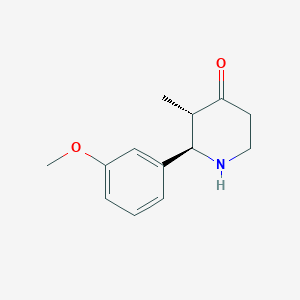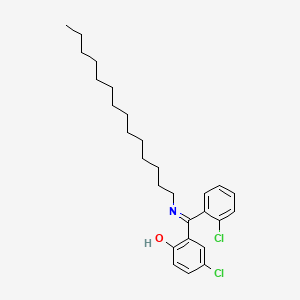
N-Methylbenzenesulfonimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylbenzenesulfonimidoyl fluoride is an organic compound that belongs to the class of sulfonimidoyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO₂F) attached to an imidoyl group (R-N=).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylbenzenesulfonimidoyl fluoride can be synthesized through several methods. One common approach involves the oxidation of sulfinamides using chlorinating agents. For instance, N-alkyl sulfinamides can be oxidized with chlorine to form sulfonimidoyl chlorides, which are then treated with fluoride ion sources to yield sulfonimidoyl fluorides . Another method involves the reaction of sulfonimidoyl chlorides with various nucleophiles, although this often results in reductions to sulfinamides rather than the desired substitution products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using chlorinating agents such as chlorine or tert-butyl hypochlorite. The resulting sulfonimidoyl chlorides are then converted to sulfonimidoyl fluorides using fluoride ion sources under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylbenzenesulfonimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoximines.
Reduction: Reduction reactions typically yield sulfinamides.
Substitution: Substitution reactions with nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chlorine, tert-butyl hypochlorite.
Reducing agents: Alkyllithium reagents.
Nucleophiles: Organometallic reagents.
Major Products
The major products formed from these reactions include sulfoximines, sulfinamides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methylbenzenesulfonimidoyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methylbenzenesulfonimidoyl fluoride involves the activation of the sulfur center in the compound. This activation facilitates nucleophilic addition reactions, which are crucial for its reactivity in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl fluorides (RSO₂F): These compounds share the sulfonyl fluoride group but differ in their overall structure and reactivity.
Fluorosulfates: Similar in containing sulfur-fluorine bonds but differ in their functional groups.
Sulfamoyl fluorides: Contain a sulfamoyl group (SO₂NH₂) instead of an imidoyl group.
Uniqueness
N-Methylbenzenesulfonimidoyl fluoride is unique due to its combination of the sulfonyl fluoride group with an imidoyl group, which imparts distinct reactivity and stability compared to other sulfur (VI) fluorides. This uniqueness makes it particularly valuable in catalytic and synthetic applications .
Propiedades
Número CAS |
83706-27-8 |
|---|---|
Fórmula molecular |
C7H8FNOS |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
fluoro-methylimino-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C7H8FNOS/c1-9-11(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
VLMAQYXLINATED-UHFFFAOYSA-N |
SMILES canónico |
CN=S(=O)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)







![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)


